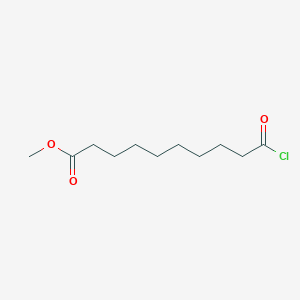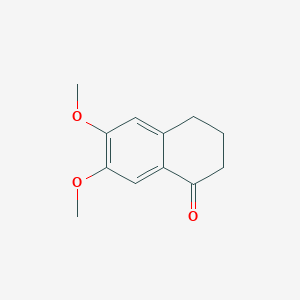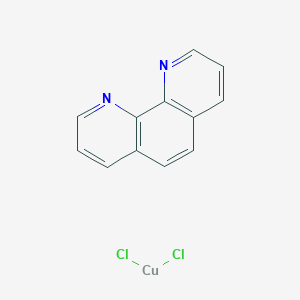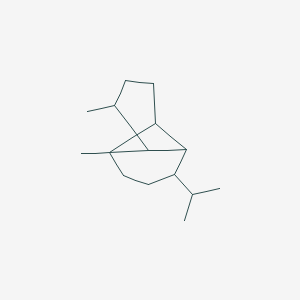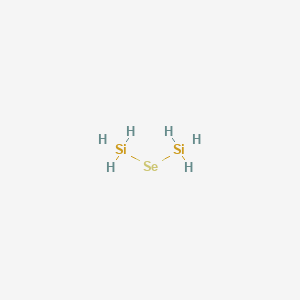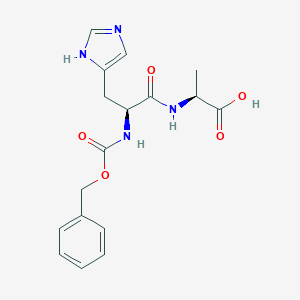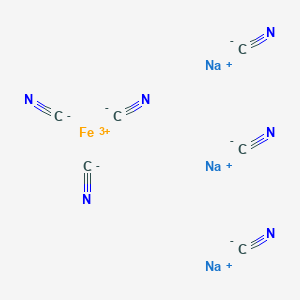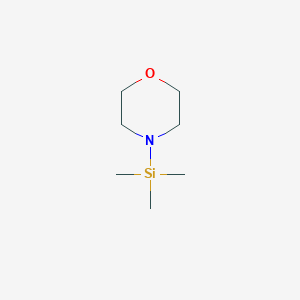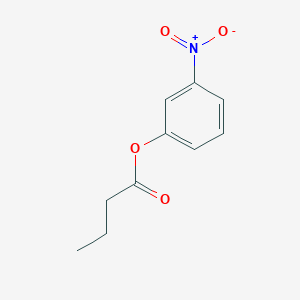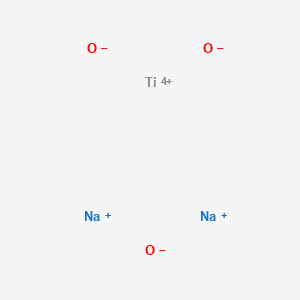
Sodium titanium oxide (Na2TiO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium titanium oxide (Na2TiO3) is a compound that has gained significant attention in the scientific community due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a melting point of 1300°C. Sodium titanium oxide has various applications in the field of material science, environmental science, and biomedicine.
Mecanismo De Acción
The mechanism of action of sodium titanium oxide is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can have various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Sodium titanium oxide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and activating apoptosis pathways. Sodium titanium oxide has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using sodium titanium oxide in lab experiments is its low toxicity. The compound has been shown to be biocompatible and has low cytotoxicity, which makes it suitable for use in biomedical applications. However, one of the limitations of using sodium titanium oxide is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are various future directions for the study of sodium titanium oxide. One potential direction is the development of new synthesis methods that can improve the purity and yield of the compound. Another direction is the study of the compound's interaction with biological molecules to better understand its mechanism of action. In addition, there is a need for further studies to investigate the potential use of sodium titanium oxide in biomedical applications, such as drug delivery systems and tissue engineering.
Conclusion
Sodium titanium oxide is a compound that has various applications in scientific research. It can be synthesized through various methods and has been studied for its unique properties in material science, environmental science, and biomedicine. The compound's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Sodium titanium oxide has advantages and limitations for use in lab experiments, and there are various future directions for its study.
Métodos De Síntesis
Sodium titanium oxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The solid-state reaction involves the reaction of titanium dioxide and sodium carbonate in a high-temperature furnace. The hydrothermal synthesis method involves the reaction of titanium dioxide and sodium hydroxide in a high-pressure vessel at elevated temperatures. The sol-gel method involves the hydrolysis of titanium alkoxides in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
Sodium titanium oxide has various applications in scientific research. It is widely used in the field of material science for the production of ceramics, glasses, and pigments. In addition, it has been used in environmental science for the removal of heavy metals from contaminated water. Sodium titanium oxide has also been studied for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Propiedades
Número CAS |
12034-34-3 |
|---|---|
Nombre del producto |
Sodium titanium oxide (Na2TiO3) |
Fórmula molecular |
Na2O3Ti |
Peso molecular |
141.84 g/mol |
Nombre IUPAC |
disodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Na.3O.Ti/q2*+1;3*-2;+4 |
Clave InChI |
LJUBBLNHYXJKSN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
SMILES canónico |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
Otros números CAS |
12034-36-5 12384-38-2 12034-34-3 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
Na2TiO3 sodium titanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



